molecular formula C16H18N4O2 B10958898 4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide

4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide

Cat. No.: B10958898
M. Wt: 298.34 g/mol
InChI Key: LDCLLNBEOIXCCC-TWGQIWQCSA-N
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Description

4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE is a complex organic compound that features a pyrazole ring, a benzamide group, and a propenoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through various methods, including cyclocondensation of hydrazine with a carbonyl compound . The subsequent steps involve the formation of the propenoyl linkage and the attachment of the benzamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)BENZAMIDE
  • 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)BENZOIC ACID
  • 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOIC ACID

Uniqueness

4-{[(Z)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}BENZAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring, propenoyl linkage, and benzamide group makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

4-[[(Z)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]amino]benzamide

InChI

InChI=1S/C16H18N4O2/c1-3-20-10-13(11(2)19-20)6-9-15(21)18-14-7-4-12(5-8-14)16(17)22/h4-10H,3H2,1-2H3,(H2,17,22)(H,18,21)/b9-6-

InChI Key

LDCLLNBEOIXCCC-TWGQIWQCSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C\C(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CCN1C=C(C(=N1)C)C=CC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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